[4-(Oxolan-3-yloxy)phenyl]methanol
Description
[4-(Oxolan-3-yloxy)phenyl]methanol (IUPAC name) is a synthetic organic compound with the molecular formula C₁₁H₁₄O₃ (molecular weight: 194.23 g/mol). Its structure comprises a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the para position and an oxolane (tetrahydrofuran) ring connected via an ether linkage at the meta position of the phenyl group. Key identifiers include:
The compound is utilized as a building block in organic synthesis, particularly for introducing polar functionalities due to its hydroxyl and ether groups.
Properties
IUPAC Name |
[4-(oxolan-3-yloxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBBAQNFZWTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339476-49-1 | |
| Record name | [4-(oxolan-3-yloxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Oxolan-3-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with tetrahydrofuran in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods: Industrial production methods for [4-(Oxolan-3-yloxy)phenyl]methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Oxolan-3-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form [4-(Oxolan-3-yloxy)phenyl]methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Formation of [4-(Oxolan-3-yloxy)phenyl]aldehyde or [4-(Oxolan-3-yloxy)phenyl]carboxylic acid.
Reduction: Formation of [4-(Oxolan-3-yloxy)phenyl]methane.
Substitution: Formation of [4-(Oxolan-3-yloxy)phenyl]halides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and resins.
Mechanism of Action
The mechanism of action of [4-(Oxolan-3-yloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : (R)-2-((4-(Benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane
- Molecular Formula : C₂₄H₂₄O₄
- Key Features :
- Contains a benzyloxy and phenethoxy substituent on the phenyl ring.
- Epoxide (oxirane) group instead of oxolane.
- Comparison: The benzyl and phenethyl groups increase lipophilicity compared to [4-(Oxolan-3-yloxy)phenyl]methanol. The epoxide introduces reactivity for ring-opening reactions, unlike the stable oxolane ether.
Compound B : 4-(Oxolan-3-yloxy)piperidine
- Molecular Formula: C₉H₁₇NO₂
- Key Features: Replaces the phenylmethanol group with a piperidine ring.
- Comparison :
Compound C : (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol
- Molecular Formula : C₁₇H₁₆N₂OS
- Key Features :
- Pyrazole core with methylthio and phenyl substituents.
- Hydroxymethyl group analogous to the target compound.
- Comparison: The pyrazole ring confers aromatic heterocyclic properties, differing from the phenyl-oxolane system. Safety data indicate skin/eye irritation (Category 2) and respiratory risks, highlighting handling precautions relevant to methanol-containing compounds .
Physicochemical Properties
| Property | [4-(Oxolan-3-yloxy)phenyl]methanol | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 194.23 | 376.45 | 171.24 | 296.40 |
| Functional Groups | -OH, oxolane ether | Epoxide, benzyl ether | Piperidine, oxolane ether | Pyrazole, -SH, -OH |
| Solubility | Moderate (polar solvents) | Low (lipophilic) | High (polar solvents) | Low (crystalline solid) |
| Hydrogen Bonding | Yes (hydroxyl group) | Limited (epoxide) | Yes (amine) | Yes (hydroxyl, thioether) |
Biological Activity
[4-(Oxolan-3-yloxy)phenyl]methanol, with the chemical formula CHO and CAS number 1339476-49-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of [4-(Oxolan-3-yloxy)phenyl]methanol features an oxolane (tetrahydrofuran) ring connected to a phenolic group. Its molecular structure can be represented as follows:
- Molecular Formula: CHO
- SMILES: C1COCC1OC2=CC=C(C=C2)CO
- InChIKey: QEEBBAQNFZWTCA-UHFFFAOYSA-N
Antiproliferative Effects
Preliminary studies suggest that compounds with similar structures may inhibit the growth of cancer cell lines. For example, derivatives of phenolic compounds have been evaluated for their cytotoxicity against human cancer cells such as HeLa (cervical cancer) and A549 (lung cancer).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Example A | HeLa | 226 |
| Example B | A549 | 242.52 |
The biological activity of [4-(Oxolan-3-yloxy)phenyl]methanol is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and affecting cellular pathways.
- Membrane Disruption: Similar compounds have been noted to disrupt bacterial membranes, leading to cell lysis.
- Antioxidant Activity: Phenolic compounds often exhibit antioxidant properties, potentially contributing to their anticancer effects.
Case Studies and Research Findings
A few notable studies involving related compounds provide insights into the potential biological activities of [4-(Oxolan-3-yloxy)phenyl]methanol:
-
Study on Phenolic Derivatives:
- Researchers synthesized various phenolic compounds and assessed their antibacterial properties.
- Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against E. coli.
-
Anticancer Activity Evaluation:
- A series of phenolic glycinamides were tested for antiproliferative effects.
- Compounds demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
